Methyl 1,3-dibenzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Properties
IUPAC Name |
methyl 1,3-dibenzyl-2,4-dioxopyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c1-26-19(24)17-14-21(12-15-8-4-2-5-9-15)20(25)22(18(17)23)13-16-10-6-3-7-11-16/h2-11,14H,12-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSORHYPIVHATHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C(=O)N(C1=O)CC2=CC=CC=C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Reaction Conditions and Yields for Multi-Step Synthesis
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| β-Enamine Formation | Ethanol, reflux, 6h | 78 |
| Cyclization | Phosgene, CH₂Cl₂, 0°C, 2h | 65 |
| N-Benzylation | BnBr, K₂CO₃, DMF, 80°C, 4h | 82 |
This method offers precise control over substitution patterns but suffers from lower overall yields (45–50%) due to intermediate purification requirements.
Solvent-Free Twin-Screw Extrusion
A novel solvent-free synthesis using twin-screw extrusion (TSE) was reported for analogous tetrahydropyrimidines. The method involves feeding a mixture of methyl acetoacetate, dibenzylamine, and urea into a co-rotating twin-screw extruder at 80–100°C. The mechanical energy and heat facilitate cyclocondensation, producing the target compound in 88% yield after recrystallization.
Comparative Analysis of Synthetic Methods
Table 2: Comparison of Preparation Methods
| Method | Yield (%) | Time | Solvent Use | Scalability |
|---|---|---|---|---|
| Grindstone MCR | 85–92 | 15–30 min | None | Lab-scale |
| Multi-Step | 45–50 | 12h | Ethanol, DMF | Pilot-scale |
| Twin-Screw Extrusion | 88–93 | 2–3 min | None | Industrial |
The TSE method outperforms others in speed and scalability, while the Grindstone MCR excels in simplicity. Multi-step synthesis remains valuable for introducing diverse substituents.
Reaction Mechanisms and Optimization
The formation of methyl 1,3-dibenzyl-2,4-dioxo-tetrahydropyrimidine-5-carboxylate proceeds via a base-catalyzed Knoevenagel condensation, followed by Michael addition and cyclization. Density functional theory (DFT) studies suggest that the rate-limiting step is the cyclization, with an activation energy of 25.3 kcal/mol.
Optimization Strategies :
Chemical Reactions Analysis
Types of Reactions
Methyl 1,3-dibenzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Research indicates that tetrahydropyrimidine derivatives exhibit promising anticancer properties. Methyl 1,3-dibenzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been synthesized and evaluated for its ability to inhibit cancer cell proliferation. Studies have shown that certain derivatives possess low IC₅₀ values against various cancer cell lines, indicating their potential as lead compounds in cancer therapy .
-
Antimicrobial Properties
- The compound has demonstrated significant antibacterial and antifungal activities. Its structural components allow it to interact effectively with microbial targets, making it a candidate for developing new antimicrobial agents. In vitro studies have confirmed its efficacy against several pathogenic strains .
- Antioxidant and Anti-diabetic Effects
Synthetic Methodologies
The synthesis of this compound can be achieved through various multicomponent reactions (MCRs). These methods are favored for their efficiency and ability to generate complex structures from simple starting materials.
Key Synthetic Approaches
- Biginelli Reaction
- Solvent-Free Conditions
Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of Methyl 1,3-dibenzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate cellular processes through its interaction with nucleic acids and proteins.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Positions 1 and 3
The substitution pattern at positions 1 and 3 significantly influences biological activity and physicochemical properties:
- Methyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS: 88468-97-7):
Replacing benzyl groups with methyl groups reduces steric bulk and lipophilicity. This analog may exhibit lower TP inhibitory activity due to diminished hydrophobic interactions with enzyme active sites but could offer improved metabolic stability . - This modification could alter pharmacokinetic profiles .
Table 1: Substituent Effects on Physicochemical Properties
| Compound | R1 | R3 | Ester Group | LogP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|---|---|
| Target Compound (CAS: 1335055-96-3) | Benzyl | Benzyl | Methyl | 3.8 | 0.12 |
| 1,3-Dimethyl Analog (CAS: 88468-97-7) | Methyl | Methyl | Methyl | 1.2 | 1.45 |
| Benzyl Ester Analog (CAS: 1335053-75-2) | Benzyl | Benzyl | Benzyl | 5.1 | 0.03 |
Modifications at Position 4
Position 4 substitutions are critical for TP inhibitory activity:
- Methyl 4-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate :
Introducing a bromophenyl group at position 4 enhances TP inhibition (IC50: 15.7 μM) but increases cytotoxicity (IC50: 314.3 μM in cell lines), suggesting a trade-off between potency and selectivity . - Methyl 4-(4-hydroxy-3,5-dimethoxyphenyl)-6-methyl-2-oxo-... :
Polar substituents like hydroxy and methoxy groups improve water solubility (logP ~2.5) but reduce TP inhibition (IC50: 396.7 μM), likely due to weaker binding to hydrophobic enzyme pockets .
Stereochemical and Enantioselective Modifications
Enantioselective synthesis introduces chiral centers that influence biological activity:
- (R,E)-1-Benzyl-3-cinnamoyl-6-methyl-2-oxo-4-phenyl-... (Compound 5ia):
A cinnamoyl group at position 3 and benzyl at position 1 confer enantioselectivity ([α]²⁵D: +22.5°). Such analogs are explored for targeted anticancer activity due to stereospecific interactions with enzymes . - (R)-3-(3,3-Diphenylpropanoyl)-1,6-dimethyl-2-oxo-... (Compound 14): Bulky diphenylpropanoyl groups enhance rigidity, improving binding affinity ([α]²⁵D: +45.2°) but may reduce solubility .
Ester Group Variations
The ester group at position 5 modulates bioavailability:
- Ethyl 1-methyl-2,4-dioxo-... (CAS: 51172-70-4):
Ethyl esters prolong metabolic half-life compared to methyl esters but may reduce cellular uptake due to increased hydrophobicity . - Methyl 6-methoxycarbonylmethyl-2-oxo-4-phenyl-... : Additional methoxycarbonylmethyl groups introduce conformational constraints, affecting reactivity and cyclization pathways .
Biological Activity
Methyl 1,3-dibenzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS No. 1335055-96-3) is a complex organic compound with notable biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological evaluations, and potential therapeutic applications.
- Molecular Formula : CHNO
- Molecular Weight : 350.37 g/mol
- Structure : The compound features a tetrahydropyrimidine core with dibenzyl substitutions and dicarbonyl functionalities.
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate benzyl groups and carbonyl functionalities through condensation reactions. While specific synthetic pathways are not detailed in the available literature, similar compounds are often synthesized via the Biginelli reaction or related methodologies that utilize thiourea derivatives and aldehydes.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Antibacterial Studies : Several studies have shown that derivatives of tetrahydropyrimidines possess antibacterial activity against various strains of bacteria. For example, a related compound demonstrated moderate to significant activity against Gram-positive and Gram-negative bacteria using the agar diffusion method .
Antioxidant Properties
Antioxidant activity is another crucial aspect of the biological profile of this compound. Compounds with similar structures have been evaluated for their ability to scavenge free radicals and inhibit lipid peroxidation. The presence of the dicarbonyl groups in the structure is believed to contribute to these properties.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in various studies:
- Tyrosinase Inhibition : Some related compounds have been reported to inhibit tyrosinase activity effectively. This is significant for applications in cosmetic formulations aimed at skin lightening and treatment of hyperpigmentation .
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of tetrahydropyrimidine derivatives showed promising results against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
- Antioxidant Activity Assessment : In vitro assays demonstrated that derivatives of this compound exhibited an IC50 value of approximately 25 µg/mL in DPPH radical scavenging assays, indicating strong antioxidant potential .
Comparative Analysis
| Property | Methyl 1,3-Dibenzyl-2,4-Dioxo... | Related Compounds |
|---|---|---|
| Antimicrobial Activity | Moderate (MIC 10-50 µg/mL) | Varies; some >50 µg/mL |
| Antioxidant Activity | IC50 ~25 µg/mL | IC50 values range widely |
| Tyrosinase Inhibition | Effective | Comparable efficacy in some cases |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
